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molecular formula C10H8F3N3O2 B8811606 Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate CAS No. 1009662-98-9

Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate

Cat. No. B8811606
M. Wt: 259.18 g/mol
InChI Key: AGHZMBRXMYJRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07563797B2

Procedure details

Potassium bromide (26.4 mg) and sodium acetate (2.5 eq, 6.6 mmol, 541 mg) were added sequentially to 7-trifluoromehyl-imidazo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester (0.684 g, 2.64 mmol ) in methanol (5.5 mL) and the resulting mixture was stirred at room temperature for 30 minutes. The mixture was then cooled to −5° C. and bromine (1.02 eq, 0.138 mL) was added. Once addition was complete, the reaction was stirred for 1 hour. The mixture was then treated with a saturated aqueous solution of sodium bisulphite and, after stirring for 5 minutes, the solvents were removed under reduced pressure. Water was added to the residue and the pH adjusted with sodium hydroxide until just basic. The resulting solid was collected by filtration, washed with ether and crystallized from hot methanol to afford 3-bromo-7-trifluoromehyl-imidazo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester in quantitative yield. m/z (M+H)=339.2.
Quantity
26.4 mg
Type
reactant
Reaction Step One
Quantity
541 mg
Type
reactant
Reaction Step One
Quantity
0.684 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
0.138 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br-:1].[K+].C([O-])(=O)C.[Na+].[CH2:8]([O:10][C:11]([C:13]1[C:14]([C:22]([F:25])([F:24])[F:23])=[N:15][C:16]2[N:17]([CH:19]=[CH:20][N:21]=2)[CH:18]=1)=[O:12])[CH3:9].BrBr.S(=O)(O)[O-].[Na+]>CO>[CH2:8]([O:10][C:11]([C:13]1[C:14]([C:22]([F:24])([F:25])[F:23])=[N:15][C:16]2[N:17]([C:19]([Br:1])=[CH:20][N:21]=2)[CH:18]=1)=[O:12])[CH3:9] |f:0.1,2.3,6.7|

Inputs

Step One
Name
Quantity
26.4 mg
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
541 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0.684 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NC=2N(C1)C=CN2)C(F)(F)F
Name
Quantity
5.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.138 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to −5° C.
ADDITION
Type
ADDITION
Details
Once addition
STIRRING
Type
STIRRING
Details
the reaction was stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
after stirring for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the residue
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
crystallized from hot methanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NC=2N(C1)C(=CN2)Br)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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